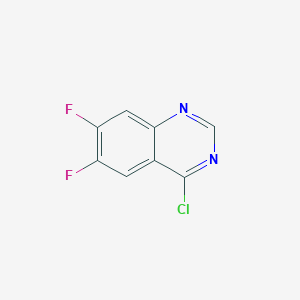

4-Chloro-6,7-difluoroquinazoline

Description

Properties

IUPAC Name |

4-chloro-6,7-difluoroquinazoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3ClF2N2/c9-8-4-1-5(10)6(11)2-7(4)12-3-13-8/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFMNNDWGWANMMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CC(=C1F)F)N=CN=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3ClF2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60610664 | |

| Record name | 4-Chloro-6,7-difluoroquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60610664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

625080-60-6 | |

| Record name | 4-Chloro-6,7-difluoroquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60610664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chloro-6,7-difluoroquinazoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Chloro 6,7 Difluoroquinazoline and Key Precursor Analogues

Established Synthetic Routes to 4-Chloro-6,7-difluoroquinazoline

Condensation-Chlorination Strategies from Quinazolin-4(3H)-one Derivatives

A prevalent and robust strategy for synthesizing this compound involves the initial preparation of a quinazolin-4(3H)-one intermediate, which is subsequently converted to the final product through dehydroxy-chlorination. This two-stage approach allows for the efficient construction and functionalization of the quinazoline (B50416) scaffold.

The direct precursor in this synthetic route is 6,7-Difluoroquinazolin-4(3H)-one. This intermediate is typically synthesized via the cyclization of 2-amino-4,5-difluorobenzoic acid with a suitable one-carbon synthon, such as formamide. This foundational reaction builds the heterocyclic quinazolinone ring system, incorporating the desired difluoro substitution pattern on the benzene (B151609) ring. The resulting quinazolinone then serves as the substrate for the critical 4-position chlorination.

Phosphoryl chloride (POCl₃) is a widely employed and effective reagent for the conversion of 4-quinazolinones to their 4-chloro derivatives. nih.govsemanticscholar.org The reaction mechanism is understood to occur in two distinct stages that can be controlled by temperature. nih.gov Initially, a phosphorylation reaction takes place, forming (O)- and (N)-phosphorylated intermediates. nih.govsemanticscholar.org Subsequent heating, typically to temperatures between 70-90°C, facilitates the nucleophilic substitution by chloride ions, leading to the formation of the 4-chloroquinazoline product. nih.gov Kinetic studies have shown that product formation arises exclusively from the reaction of chloride ions with the (O)-phosphorylated intermediates. nih.govsemanticscholar.org Often, the reaction is carried out by refluxing the quinazolinone substrate in an excess of POCl₃, which acts as both the reagent and the solvent. researchgate.net

Table 1: Reaction Conditions for POCl₃ Chlorination

| Substrate | Reagents | Base | Temperature | Outcome |

|---|---|---|---|---|

| Quinazolin-4(3H)-one | POCl₃ | Tertiary Amine (R₃N) | <25°C then 70-90°C | Formation of phosphorylated intermediates followed by conversion to 4-chloroquinazoline. nih.gov |

| Quinazolin-4(3H)-one | POCl₃, PCl₅ | - | Water bath | Fusion on a water bath for 6-8 hours yields the chloro derivative. researchgate.netindianchemicalsociety.com |

| Quinazolin-4(3H)-one | POCl₃ | N,N-dimethylaniline | 100°C | Reaction can take several hours to complete. researchgate.net |

The use of tertiary amines is crucial for optimizing the chlorination reaction with POCl₃. nih.gov These bases, which must have an aqueous pKa greater than 9, facilitate the initial phosphorylation step, which occurs readily at temperatures below 25°C. nih.govresearchgate.net By ensuring the reaction medium remains basic during the addition of POCl₃, the formation of undesirable side products, such as pseudodimers, is completely suppressed. nih.gov Common tertiary amines used for this purpose include N,N-diisopropylethylamine (DIPEA) and N,N-dimethylaniline. researchgate.netresearchgate.net The base-mediated phosphorylation is followed by a heating step to drive the conversion to the final chloroquinazoline product. nih.gov

Thionyl chloride (SOCl₂) serves as a viable alternative to POCl₃ for the chlorination of quinazolin-4(3H)-ones. researchgate.net This reaction is frequently catalyzed by the addition of N,N-dimethylformamide (DMF). jchemtech.comchemicalbook.com The combination of SOCl₂ and DMF generates a Vilsmeier-Haack type reagent, an iminium chloride intermediate, which is a highly reactive species that facilitates the chlorination. jchemtech.comjchemtech.com The general procedure involves heating the quinazolinone substrate in excess thionyl chloride with a catalytic amount of DMF. chemicalbook.comgoogle.com After the reaction is complete, the excess SOCl₂ is typically removed under reduced pressure to yield the desired 4-chloroquinazoline. chemicalbook.com

Table 2: Reaction Conditions for SOCl₂ Chlorination

| Substrate | Reagents | Solvent | Temperature | Outcome |

|---|---|---|---|---|

| 6,7-dimethoxy-3,4-dihydro-quinazolin-4-one | SOCl₂, DMF (cat.) | Thionyl Chloride (excess) | Reflux | High yield (98%) of the corresponding 4-chloroquinazoline. chemicalbook.com |

| 7-fluoro-6-nitro-4-hydroxy quinazoline | SOCl₂ | - | - | Treatment with sulfoxide chloride (thionyl chloride) yields the 4-chloro product. google.com |

Synthesis via Anthranilamide Derivatives

An alternative synthetic pathway to this compound begins with an appropriately substituted 2-aminobenzamide, also known as an anthranilamide. In this approach, 2-amino-4,5-difluorobenzamide would be the logical starting material. This compound can undergo cyclization with a one-carbon source, such as formic acid or triethyl orthoformate, to form the 6,7-difluoroquinazolin-4(3H)-one intermediate. This intermediate is then subjected to chlorination using either POCl₃ or SOCl₂ as previously described, yielding the final product. This route offers flexibility in the initial construction of the substituted benzene portion of the molecule before the formation of the heterocyclic ring.

Cyclocondensation with Formamidine Acetate

A primary route to the quinazoline core involves the cyclocondensation of a substituted anthranilic acid with a source of a one-carbon unit, such as formamidine acetate. This method is fundamental in forming the pyrimidine (B1678525) ring of the quinazoline system.

The synthesis of the precursor 6,7-difluoroquinazolin-4(3H)-one initiates with 2-amino-4,5-difluorobenzoic acid. This starting material is reacted with formamidine acetate. The reaction typically proceeds by heating the reactants in a suitable solvent, leading to the formation of the heterocyclic ring system through a condensation reaction. This foundational step establishes the core quinazoline structure, which can then undergo further modifications.

Direct Synthesis from Substituted Anthranilamide Derivatives

An alternative strategy for constructing the quinazoline ring is the direct cyclization of substituted anthranilamide derivatives. This approach leverages a pre-formed amide functionality to facilitate ring closure.

One such method involves the reaction of 2-aminobenzamide with triethyl orthoformate researchgate.netnih.govmdpi.com. Triethyl orthoformate serves as a one-carbon source, reacting with the amino group and the amide to form the pyrimidine ring of the quinazoline system. This reaction can be promoted by acetic acid and provides a direct route to the quinazolinone core researchgate.net. While this specific example uses the parent 2-aminobenzamide, the methodology is applicable to its substituted analogues, such as 2-amino-4,5-difluorobenzamide, to produce the corresponding difluoro-substituted quinazolinone.

Multi-Step Synthesis Approaches from Aromatic Precursors

More elaborate synthetic routes to this compound often commence from simpler, commercially available aromatic compounds. These multi-step sequences involve the sequential introduction of necessary functional groups and the eventual construction of the quinazoline ring.

Nitration and Condensation Reactions

A common multi-step approach begins with the nitration of a suitable aromatic precursor. For instance, a substituted aniline can undergo nitration to introduce a nitro group, which is a precursor to the amino group required for quinazoline ring formation google.comgoogle.com. The positioning of the nitro group is crucial and is directed by the existing substituents on the aromatic ring.

Following nitration, a series of reactions, including reduction of the nitro group to an amine and subsequent condensation reactions, are employed to build the quinazoline scaffold. For example, a 2-nitroaniline derivative can be reduced to the corresponding 1,2-diamine, which can then be cyclized with a suitable one-carbon source. Alternatively, the nitro-substituted precursor can be elaborated through other synthetic steps before the final cyclization nih.gov.

Reductive Cyclization and Chlorination Sequences

Reductive cyclization offers an efficient method for the formation of the quinazoline ring from ortho-nitro substituted precursors organic-chemistry.orgnih.govrsc.org. This process involves the simultaneous reduction of a nitro group to an amine and its subsequent intramolecular condensation with a neighboring functional group, such as a nitrile or an amide, to form the heterocyclic ring. For example, a 2-nitrobenzonitrile derivative can undergo reductive cyclization to yield a 4-aminoquinazoline.

Once the 6,7-difluoroquinazolin-4(3H)-one precursor is synthesized, the final step to obtain this compound is a chlorination reaction nih.govresearchgate.netgoogle.com. This is typically achieved by treating the quinazolinone with a chlorinating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) nih.govresearchgate.netgoogle.com. The reaction converts the hydroxyl group at the 4-position into a chloro group, yielding the target compound.

| Starting Material | Reagents | Product | Yield |

| 6,7-bis-(2-methoxyethoxy)-quinazolin-4(3H)-one | Phosphoryl chloride, N,N-diethylaniline | 4-Chloro-6,7-bis-(2-methoxyethoxy)-quinazoline | Not Specified |

| 6,7-dimethoxy quinazolin-2,4-diones | Phosphorous oxychloride, N,N-dimethylaniline | 2,4-dichloro-6,7-dimethoxy quinazoline | Not Specified |

| 4-hydroxy-6,7-dimethoxyquinoline | Phosphorus oxychloride | 4-chloro-6,7-dimethoxyquinoline | 79.2% |

Advanced Synthetic Strategies and Optimization Techniques

To improve the efficiency, yield, and environmental impact of the synthesis of this compound and its analogues, advanced synthetic strategies and optimization techniques are employed. These methods often focus on accelerating reaction rates and simplifying purification processes.

Microwave-Assisted Synthesis for Enhanced Reaction Efficiency

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating a wide range of chemical transformations, including the synthesis of heterocyclic compounds like quinazolines nih.govresearchgate.netrasayanjournal.co.inresearchgate.net. The use of microwave irradiation can significantly reduce reaction times, often from hours to minutes, and can lead to higher yields and cleaner reaction profiles compared to conventional heating methods nih.govresearchgate.net.

In the context of quinazoline synthesis, microwave energy can be applied to various steps, including the initial cyclocondensation and subsequent functional group manipulations. For example, the reaction of anthranilic acid derivatives with formamidine acetate can be expedited under microwave irradiation. This technique offers a greener and more efficient alternative to traditional synthetic protocols, making it an attractive option for the preparation of this compound and related compounds. The table below illustrates the significant reduction in reaction time achieved with microwave-assisted synthesis compared to conventional heating for a related quinoline synthesis.

| Method | Solvent | Reaction Time | Yield |

| Microwave | Acetic Acid | 10 minutes | 84% |

| Conventional | Acetic Acid | 90 minutes | 73% |

Solid-Supported Synthesis Methodologies (e.g., Basic Alumina)

Current research literature available through the provided search results does not detail a specific solid-supported synthesis methodology using basic alumina for the direct preparation of this compound. This area remains a potential avenue for future investigation, aiming to leverage the benefits of heterogeneous catalysis, such as simplified purification and reduced waste streams.

Solvent-Free Reaction Conditions

The pursuit of environmentally conscious chemical processes has led to the development of solvent-free reaction conditions, often accelerated by microwave irradiation. researchgate.net While not specifically detailed for this compound, the synthesis of related N-based heterocycles has been successfully achieved using these methods. researchgate.net

Key advantages of this approach include:

Accelerated Reaction Rates: Microwave-assisted synthesis can dramatically reduce reaction times compared to conventional heating. researchgate.net

High Yields: Excellent yields, often exceeding 78-95%, have been reported for the synthesis of quinolone derivatives under these conditions. researchgate.net

Environmental Benefits: The absence of solvents and lower energy consumption contribute to a greener chemical process. researchgate.net

Broad Substrate Compatibility: The methodology has shown good compatibility with a variety of substituents. researchgate.net

This established success in related heterocyclic systems suggests that microwave-assisted, solvent-free synthesis is a promising strategy for the preparation of this compound.

Scale-Up Considerations and High-Yield Preparations

The efficient, high-yield synthesis of chloro-quinazoline intermediates is critical for their application in further chemical development. The chlorination of the precursor quinazolin-4-one is a key step that has been optimized for high yields, making it suitable for large-scale production. researchgate.net

The most common and effective method involves treating the corresponding 6,7-difluoroquinazolin-4-one with a chlorinating agent such as thionyl chloride (SOCl₂), often with a catalytic amount of N,N-dimethylformamide (DMF). chemicalbook.comresearchgate.net High yields have been consistently reported for analogous structures, demonstrating the robustness of this reaction for industrial applications. atlantis-press.com

Table 1: High-Yield Chlorination of Quinazolinone Analogues

| Starting Material | Reagents | Product | Yield (%) | Reference |

|---|---|---|---|---|

| 6,7-dimethoxy-3,4-dihydro-quinazolin-4-one | Thionyl chloride, DMF | 4-chloro-6,7-dimethoxyquinazoline | 98% | chemicalbook.com |

| 6,7-dimethoxyquinazolin-4-one | Thionyl chloride, DMF | 4-Chloro-6,7-dimethoxyquinazoline | 93% | guidechem.com |

| 7-chloro-6-nitroquinazolin-4-one | SOCl₂, DMF | 4,7-dichloro-6-nitroquinazoline | 91.3% | researchgate.net |

These examples underscore that the conversion of the quinazolinone to the 4-chloro derivative is a well-established, high-yielding transformation, crucial for any scale-up preparation of this compound.

Synthesis of Fluorinated Quinazoline-2,4-dione Scaffolds

The quinazoline-2,4-dione core is a fundamental scaffold in medicinal chemistry, and its fluorinated analogues are of significant interest. nih.govmdpi.comresearchgate.net The synthesis of this scaffold typically begins with a substituted anthranilic acid. nih.govmdpi.com For a 6,7-difluorinated scaffold, the starting material would be 4,5-difluoroanthranilic acid.

A common synthetic pathway involves two main steps:

Ureidation: The anthranilic acid is reacted with a source of cyanate, such as potassium cyanate, to form an o-ureidobenzoic acid intermediate. mdpi.com

Cyclization: The o-ureidobenzoic acid is then cyclized, typically by heating in the presence of an acid or base, to yield the final quinazoline-2,4(1H,3H)-dione. mdpi.com

Table 2: General Synthetic Route for Quinazoline-2,4-dione Scaffolds

| Step | Reactant(s) | Key Intermediate/Product |

|---|---|---|

| 1 | Anthranilic Acid, Potassium Cyanate | o-ureidobenzoic acid |

| 2 | o-ureidobenzoic acid (with acid/base, heat) | Quinazoline-2,4(1H,3H)-dione |

Source: mdpi.com

This foundational scaffold provides a versatile platform for further modification, for instance, through N-alkylation at the 1- and/or 3-positions, to generate a diverse library of fluorinated compounds. nih.gov

Chemical Reactivity, Transformation, and Derivatization of 4 Chloro 6,7 Difluoroquinazoline

Nucleophilic Substitution Reactions at the 4-Position

The chlorine atom at the 4-position of the quinazoline (B50416) ring is highly activated towards nucleophilic aromatic substitution (SNAr). This reactivity is the most common and direct method for introducing a variety of functional groups at this position.

The reaction of 4-chloroquinazolines with various primary and secondary amines is a well-established method for the synthesis of 4-aminoquinazoline derivatives. nih.govmdpi.com This transformation is fundamental in the development of bioactive compounds. mdpi.comnih.gov The reaction typically proceeds by treating the 4-chloroquinazoline substrate with an excess of the desired amine, which can also function as the base to neutralize the hydrogen chloride byproduct. nih.gov In some cases, an additional base like N,N-diisopropylethylamine (DIPEA) is added, and the reaction is conducted in a suitable solvent such as dioxane at elevated temperatures. mdpi.com

For instance, the synthesis of 4-amino-6,7-dimethoxyquinazoline derivatives has been extensively explored for their potential as α1-adrenoceptor antagonists. nih.gov While not specific to the difluoro-analogue, these studies demonstrate the general utility of this reaction. The reaction of a 4-chloroquinazoline with a substituted aniline in isopropanol can be heated to achieve a high yield of the corresponding N-aryl-4-aminoquinazoline. nih.gov

Table 1: Examples of Nucleophilic Substitution with Amines This table is illustrative of general reactions on the 4-chloroquinazoline core, as specific examples for the 6,7-difluoro analogue were not detailed in the provided search results.

| Amine Nucleophile | Solvent | Base | Temperature | Product Type |

| Substituted Aniline | Dioxane | DIPEA | 80 °C | 2-Chloro-4-anilinoquinazoline mdpi.com |

| 3-Chloro-4-fluorophenylamine | i-PrOH | - | 90 °C | 4-[(3-Chloro-4-fluorophenyl)amino]quinazoline nih.gov |

| Monoaminoalkane/Diaminoalkane | Neat | - | 120-130 °C | N-alkyl-4-aminoquinoline nih.gov |

Reactions with Alkoxides and Alkylthio Groups

Similar to amines, alkoxides and thiolates can readily displace the chlorine atom at the 4-position to yield 4-alkoxy and 4-alkylthio derivatives, respectively. These reactions expand the chemical diversity of the quinazoline scaffold. The synthesis of 4-alkoxy derivatives has been achieved by reacting chloro-substituted quinoxalines with various alcohols in the presence of a base like triethylamine, resulting in high yields. nih.gov

The introduction of alkylthio groups is also a common derivatization. For example, 6-fluoro-4-alkylthioquinazoline derivatives have been synthesized from the corresponding 4-chloro precursor by reaction with a halide under phase transfer conditions. nih.gov This approach allows for the creation of a library of compounds with varying alkyl or arylthio substituents.

Table 2: Nucleophilic Substitution with O- and S-Nucleophiles This table illustrates general reactions on related chloro-heterocycles, as specific examples for 4-Chloro-6,7-difluoroquinazoline were not detailed in the provided search results.

| Nucleophile | Reagent Type | Base | Product Type |

| Alcohols | O-Nucleophile | Triethylamine | 4-Alkoxyquinoxaline nih.gov |

| Halide/Thiol | S-Nucleophile | Phase Transfer Catalyst | 4-Alkylthioquinazoline nih.gov |

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they have been successfully applied to 4-chloroquinazolines to introduce aryl, alkynyl, and other functionalities.

The Suzuki-Miyaura reaction is one of the most versatile methods for forming C-C bonds between an organic halide and an organoboron compound, catalyzed by a palladium complex. mdpi.comtcichemicals.com This reaction has been effectively used for the synthesis of 4-arylquinazolines from 4-chloroquinolines. researchgate.net The reaction typically employs a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], and a base like potassium carbonate. researchgate.netscispace.com The choice of solvent and reaction conditions can be crucial; for instance, electron-rich arylboronic acids may react under anhydrous conditions, while electron-deficient ones might require aqueous solvent mixtures. scispace.com This methodology allows for the efficient installation of diverse aryl and heteroaryl groups at the 4-position. nih.gov

Table 3: Typical Suzuki-Miyaura Reaction Conditions This table represents general conditions for Suzuki-Miyaura coupling with chloro-heterocycles.

| Catalyst | Base | Solvent | Product Type |

| Pd(PPh₃)₄ | K₂CO₃ | Toluene or DME/H₂O | 4-Aryl/Hetaryl-purine scispace.com |

| Pd₂(dba)₃ | K₂CO₃ | - | 4-Phenylbenzophenone mdpi.com |

Sonogashira Cross-Coupling for Alkynyl-Substituted Quinazolines

The Sonogashira cross-coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction is catalyzed by a combination of a palladium complex and a copper(I) co-catalyst, typically in the presence of a base such as an amine. wikipedia.orgresearchgate.net It has been applied to 4-chloroquinazolines to synthesize 4-alkynylquinazoline derivatives. researchgate.net For example, using Pd(PPh₃)₄ and CuI in the presence of cesium carbonate in DMF allows for the coupling of various terminal alkynes to the 4-position of the quinazoline core in high yields. researchgate.net This method is compatible with a range of functional groups on the alkyne partner, making it a valuable tool for creating complex molecules. soton.ac.uk

Table 4: Sonogashira Cross-Coupling Reaction Parameters This table outlines general conditions for Sonogashira coupling with chloro-heterocycles.

| Palladium Catalyst | Copper Co-catalyst | Base | Solvent | Product Type |

| Pd(PPh₃)₄ | CuI | Cs₂CO₃ | DMF | 4-Alkynylquinazoline researchgate.net |

| Pd(PPh₃)₄ | CuI | Et₃N | THF | 6-Alkynyl-3-fluoro-2-cyanopyridine soton.ac.uk |

Rhodium-Catalyzed Merging Reactions for Novel Fluorinated Quinazolinone Derivatives

Rhodium catalysis offers unique reactivity pathways for the synthesis of complex heterocyclic structures. While specific examples for this compound are not prevalent, rhodium catalysts are known to facilitate diverse transformations, including C-H activation and amination reactions on quinazoline scaffolds. researchgate.net For instance, rhodium-catalyzed reactions of α-diazo amides with various co-substrates can lead to a diversity of products through pathways like O–H or N–H insertion. beilstein-journals.org Rhodium-catalyzed [2+2+2] cycloaddition reactions are also a powerful method for constructing fused ring systems, although this is more commonly applied to diynes and alkynes rather than haloquinazolines directly. mdpi.com The application of such advanced rhodium-catalyzed merging reactions to this compound represents a potential avenue for the discovery of novel fluorinated quinazolinone derivatives with unique structural features.

Modifications at the Difluoro Positions (C6 and C7)

The fluorine atoms at the C6 and C7 positions of the this compound ring are susceptible to nucleophilic aromatic substitution (SNAr), albeit to a lesser extent than the highly activated chlorine atom at the C4 position. The electron-withdrawing nature of the pyrimidine (B1678525) ring and the fluorine atoms themselves renders the benzene (B151609) ring electron-deficient and thus amenable to nucleophilic attack.

Nucleophilic Aromatic Substitution (SNAr) Reactions:

The displacement of the fluoride ions at C6 and C7 can be achieved with a variety of nucleophiles, including alkoxides, thiolates, and amines. The regioselectivity of these reactions can often be controlled by the reaction conditions and the nature of the nucleophile.

With O-Nucleophiles: Reactions with alkoxides, such as sodium methoxide or ethoxide, can lead to the corresponding 6-alkoxy-7-fluoro or 6,7-dialkoxy derivatives. The reaction typically requires elevated temperatures and a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The initial substitution is likely to occur at either the C6 or C7 position, with the second substitution requiring more forcing conditions.

With S-Nucleophiles: Thiolates are generally more potent nucleophiles than alkoxides and can displace the fluoride ions under milder conditions. For instance, reaction with sodium thiophenoxide can yield 6-(phenylthio)-7-fluoro-4-chloroquinazoline and subsequently the 6,7-bis(phenylthio) derivative.

With N-Nucleophiles: Amines can also displace the fluoride atoms, although this often requires more forcing conditions compared to substitution at the C4 position. The use of strong bases or high temperatures may be necessary to facilitate the reaction. The regioselectivity can be influenced by the steric bulk of the amine.

Below is a table summarizing representative nucleophilic aromatic substitution reactions at the C6 and C7 positions of this compound derivatives.

| Nucleophile | Reagent Example | Product at C6/C7 |

| O-Nucleophile | Sodium Methoxide | 6-Methoxy-7-fluoro / 6,7-Dimethoxy |

| S-Nucleophile | Sodium Thiophenoxide | 6-(Phenylthio)-7-fluoro / 6,7-Bis(phenylthio) |

| N-Nucleophile | Pyrrolidine | 6-(Pyrrolidin-1-yl)-7-fluoro / 6,7-Di(pyrrolidin-1-yl) |

Strategies for Constructing Complex Molecular Architectures Bearing the this compound Moiety

The this compound scaffold is a valuable building block for the synthesis of complex molecules, particularly in the realm of medicinal chemistry. The differential reactivity of the halogen atoms allows for sequential and regioselective modifications, enabling the construction of diverse molecular architectures.

Sequential Cross-Coupling and Nucleophilic Substitution:

A common and powerful strategy involves the initial displacement of the highly reactive C4-chloro group, followed by modification of the C6 and C7 fluoro positions. This approach is widely used in the synthesis of kinase inhibitors. For example, the C4 position can be readily substituted with anilines or other amine-containing fragments via SNAr reactions. Subsequently, the fluoro groups at C6 and/or C7 can be displaced by other nucleophiles or engaged in metal-catalyzed cross-coupling reactions to introduce further complexity.

Palladium-Catalyzed Cross-Coupling Reactions:

While less reactive than the corresponding bromides or iodides, the C-F bonds at C6 and C7 can participate in palladium-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig aminations, under specific conditions. These reactions are invaluable for the formation of C-C and C-N bonds, respectively, allowing for the introduction of aryl, heteroaryl, and amino substituents. The choice of ligand and reaction conditions is crucial for achieving efficient coupling at the C-F centers.

Representative Synthetic Applications:

The utility of this compound as a scaffold is exemplified in the synthesis of various biologically active molecules. For instance, it serves as a key intermediate in the preparation of potent inhibitors of receptor tyrosine kinases (RTKs), such as the epidermal growth factor receptor (EGFR). In these syntheses, the quinazoline core is typically functionalized at the C4 position with a substituted aniline moiety, while the C6 and C7 positions are modified to enhance potency and modulate physicochemical properties.

The following table highlights key synthetic strategies for building complex molecules from this compound.

| Reaction Type | Position(s) | Reagents/Catalysts | Resulting Moiety |

| SNAr | C4 | Substituted Anilines | 4-Anilinoquinazoline |

| SNAr | C6/C7 | Alkoxides, Amines | 6/7-Alkoxy/Amino-quinazoline |

| Suzuki Coupling | C6/C7 | Arylboronic acids, Pd catalyst | 6/7-Aryl-quinazoline |

| Buchwald-Hartwig Amination | C6/C7 | Amines, Pd catalyst | 6/7-Amino-quinazoline |

Reactivity Studies of Halogen Atoms in Dihalogenated Heterocycles

The reactivity of halogen atoms in dihalogenated heterocycles is a subject of considerable interest, as it dictates the synthetic strategies for their functionalization. In the case of this compound, a clear hierarchy of reactivity exists among the halogen substituents.

Comparative Reactivity of C4-Cl vs. C6/C7-F:

The chlorine atom at the C4 position is significantly more reactive towards nucleophilic substitution than the fluorine atoms at C6 and C7. This enhanced reactivity is primarily attributed to the "α-nitrogen effect," where the adjacent nitrogen atom in the pyrimidine ring strongly activates the C4 position towards nucleophilic attack. mdpi.com Density functional theory (DFT) calculations have shown that the carbon atom at the C4 position of 2,4-dichloroquinazoline has a higher LUMO coefficient, making it more susceptible to nucleophilic attack. nih.govresearchgate.net This principle extends to this compound, where the C4-Cl bond is readily cleaved under conditions that leave the C-F bonds intact.

This differential reactivity allows for selective functionalization at the C4 position without affecting the C6 and C7 positions. This is a cornerstone of the synthetic utility of this scaffold, enabling a modular approach to the synthesis of complex quinazoline derivatives.

Reactivity of C-F Bonds:

In the context of metal-catalyzed cross-coupling reactions, the reactivity order is generally reversed (C-I > C-Br > C-Cl >> C-F). mdpi.com Therefore, activating the C-F bonds for such transformations often requires specialized catalytic systems and more forcing reaction conditions.

The table below provides a comparative overview of the reactivity of the halogen atoms in this compound.

| Position | Halogen | Relative Reactivity in SNAr | Relative Reactivity in Cross-Coupling |

| C4 | Chlorine | High | Moderate |

| C6/C7 | Fluorine | Moderate | Low |

Biological Activities and Pharmacological Applications of 4 Chloro 6,7 Difluoroquinazoline Derivatives

Enzyme Inhibition and Modulation

Derivatives of 4-Chloro-6,7-difluoroquinazoline have been investigated for their ability to inhibit or modulate the activity of several key enzymes implicated in various disease pathologies, particularly in the realm of oncology.

Tyrosine Kinase Inhibition

Tyrosine kinases are a large family of enzymes that play a critical role in the regulation of cell growth, differentiation, and survival. Dysregulation of tyrosine kinase activity is a common feature of many cancers, making them a prime target for the development of targeted cancer therapies. The 4-anilinoquinazoline scaffold is a well-established pharmacophore for tyrosine kinase inhibition.

The epidermal growth factor receptor (EGFR) is a tyrosine kinase that is often overexpressed or mutated in various cancers, leading to uncontrolled cell proliferation. A study investigating a focused array of compounds based on the 4-anilinoquin(az)oline scaffold for activity against chordoma cell lines evaluated the compound N-(3-ethynylphenyl)-6,7-difluoroquinazolin-4-amine. This derivative demonstrated inhibitory activity against EGFR in A431 cells with an IC50 value of 12 μM nih.gov. However, it showed no significant potency in four other patient-derived chordoma cell lines or a control cell line, with IC50 values greater than 100 μM in these cases nih.gov.

| Compound Name | Target | Cell Line | IC50 (μM) |

| N-(3-ethynylphenyl)-6,7-difluoroquinazolin-4-amine | EGFR | A431 | 12 |

While the broader class of quinazoline (B50416) derivatives has been explored for the inhibition of various tyrosine kinases, specific data on the modulation of FMS-like tyrosine kinase 3 (FLT3), c-kit, and Tropomyosin receptor kinase B (TrkB) by this compound derivatives is not extensively detailed in the currently available literature. However, the general scaffold of quinazoline has been identified as a viable starting point for the development of inhibitors for these kinases. For instance, tandutinib, a quinazoline derivative, is known to inhibit the kinase activity of FLT3-ITD nih.gov. Similarly, other quinazoline derivatives have shown inhibitory activity against c-Kit and Trk kinases, suggesting that derivatives of this compound could potentially be optimized to target these enzymes.

The inhibition of EGFR by 4-anilinoquinazoline derivatives has been a successful strategy in cancer therapy, with several approved drugs for the treatment of non-small cell lung cancer and other malignancies. The demonstrated, albeit modest, activity of a 6,7-difluoroquinazoline derivative against EGFR suggests that this scaffold could serve as a basis for the development of new anticancer agents. The incorporation of fluorine atoms may offer advantages in terms of metabolic stability and bioavailability, which are critical for effective cancer therapeutics. The potential for derivatives of this scaffold to inhibit other key tyrosine kinases such as FLT3, c-kit, and TrkB further underscores their potential in treating a range of cell proliferative disorders, including various forms of leukemia and other cancers where these kinases are dysregulated.

Dihydrofolate Reductase (DHFR) Inhibition

Dihydrofolate reductase (DHFR) is an essential enzyme involved in the synthesis of nucleic acids and amino acids. It is a well-established target for both antimicrobial and anticancer drugs. While various heterocyclic compounds, including quinazoline derivatives, have been investigated as DHFR inhibitors, there is a lack of specific research findings in the public domain detailing the inhibitory activity of this compound derivatives against DHFR. The development of novel DHFR inhibitors remains an active area of research to overcome resistance to existing therapies.

Casein Kinase 2 (CK2) Inhibition

Topoisomerase Inhibition for Antimicrobial and Anticancer Applications

Topoisomerases are essential enzymes that regulate the topology of DNA, making them critical targets for anticancer agents. nih.gov These enzymes, categorized as type I and type II, are involved in vital cellular processes such as replication and transcription. nih.gov Inhibition of topoisomerases leads to DNA damage and ultimately cell death. mdpi.com The quinazoline scaffold has been explored for the development of topoisomerase inhibitors. nih.gov

Studies on various quinazoline derivatives have demonstrated their potential to inhibit these enzymes. For instance, certain 6,7-disubstituted-quinazolin-5,8-dione molecules have been evaluated as topoisomerase inhibitors against lung, stomach, and colon cancer cell lines. nih.gov Furthermore, a series of 1,2,4-triazolo[4,3-c]quinazoline derivatives were designed and synthesized as potential DNA intercalators and Topoisomerase II inhibitors. nih.gov The most promising of these compounds was found to induce apoptosis and arrest the cell cycle at the G2-M phase in HepG-2 cancer cells, suggesting that Topoisomerase II inhibition is a plausible mechanism for their cytotoxic effects. nih.gov Pyrazolo[4,3-f]quinoline derivatives have also been synthesized and tested for their ability to inhibit topoisomerase I and IIα, with some compounds showing significant activity. mdpi.comewha.ac.kr

Farnesyl-Protein Transferase (FPT) Inhibition

Farnesyl-protein transferase (FPT) is an enzyme that catalyzes the farnesylation of proteins, a critical post-translational modification required for the function of proteins like Ras. nih.gov The Ras family of oncogenes, which are mutated in about 30% of human cancers, require farnesylation for their transforming activity. nih.gov Consequently, FPT inhibitors were developed as a novel approach to anticancer therapy. nih.govnih.gov

The quinoline and quinazoline scaffolds have been identified as viable structures for the development of FPT inhibitors. google.com Research in this area has led to the development of several orally active compounds that have entered clinical evaluation. nih.gov This approach is considered a promising avenue for non-cytotoxic anticancer therapy. nih.gov

Phosphatase CDC25B Inhibition

The Cell Division Cycle 25 (CDC25) family of dual-specificity protein phosphatases (CDC25A, CDC25B, and CDC25C) are key regulators of the cell cycle. nih.gov They activate cyclin-dependent kinases (CDKs) and are often overexpressed in various cancers, which is associated with increased tumor aggressiveness and poor prognosis. nih.govcnr.it This makes them attractive targets for the development of anticancer drugs. nih.gov

CDC25B, in particular, is believed to trigger mitosis. researchgate.net Many of the most potent CDC25 inhibitors are quinone-containing compounds. mdpi.com These quinonoid derivatives often inhibit all three CDC25 isoforms by generating reactive oxygen species that oxidize a critical cysteine residue in the enzyme's active site. mdpi.com For example, 6-Chloro-7-(2-morpholin-4-ylethylamino) quinoline-5,8-dione (NSC 663284) was identified as a potent, irreversible inhibitor of CDC25 phosphatases. mdpi.com While effective, the mechanism of these quinone-based inhibitors raises questions about their selectivity and potential toxicity. nih.gov Research has also explored non-quinonoid inhibitors to overcome these issues. cnr.it

Anticancer Research

Derivatives of the quinazoline core structure are central to the development of numerous anticancer agents. nih.gov Several quinazoline-based drugs, such as gefitinib (B1684475), erlotinib, and lapatinib, have been approved by the U.S. Food and Drug Administration (FDA) for cancer therapy. mdpi.com

Cytotoxic Activity against Cancer Cell Lines (e.g., MDA-MB-231)

The cytotoxic potential of various quinazoline derivatives has been evaluated against a range of human cancer cell lines. tandfonline.com In one study, a novel series of quinazoline derivatives demonstrated low micromolar cytotoxicity against five tested cell lines, including the breast cancer cell line MCF-7. mdpi.com Another study reported that synthetic β-nitrostyrene derivatives showed inhibitory activity on the triple-negative breast cancer cell line MDA-MB-231 with an IC₅₀ value of 1.82 ± 0.05 μg/mL. nih.gov Quinazolinedione derivatives have also been identified as potential anticancer compounds due to their cytotoxic properties against MCF-7 cells. nih.gov

| Compound Class | Specific Compound | Cell Line | IC₅₀ / GI₅₀ Value | Source |

|---|---|---|---|---|

| β-nitrostyrene derivative | CYT-Rx20 | MDA-MB-231 | 1.82 ± 0.05 μg/mL | nih.gov |

| 2-aryl-3-nitro-2H-chromene | Compound 4b | MDA-MB-231 | 0.4 ± 0.2 μM | nih.gov |

| 2-aryl-3-nitro-2H-chromene | Compound 4m | MDA-MB-231 | 0.5 ± 0.2 μM | nih.gov |

| Quinazoline-disulfide derivative | Compound 9 | H3255 (NSCLC) | 0.78 μM | ekb.eg |

| Quinazolinone-phthalazinone hybrid | BP44 (Compound 14) | MDA-MB-231 | 6.61 μM | tandfonline.com |

Mechanisms of Antineoplastic Action: Tumor Growth Retardation and Apoptosis Induction

The anticancer effects of quinazoline derivatives are often mediated through the induction of apoptosis (programmed cell death) and cell cycle arrest. tandfonline.comsemanticscholar.org Several studies have confirmed that these compounds can selectively trigger apoptosis in cancer cells while showing no cytotoxicity in non-tumoral human cell lines. tandfonline.comnih.gov

One study on a novel series of quinazoline derivatives found that a lead compound induced cell cycle arrest at the G2/M phase and triggered apoptosis in MGC-803 gastric cancer cells. mdpi.comsemanticscholar.org This process was associated with the downregulation of anti-apoptotic proteins like Bcl-2 and the upregulation of pro-apoptotic proteins such as Bax and cleaved PARP. mdpi.com Similarly, quinazolinedione derivatives were shown to induce apoptosis in MCF-7 breast cancer cells primarily through the intrinsic pathway, evidenced by the upregulation of caspase-9 and p53, and downregulation of Bcl-2. nih.gov In vivo studies have further demonstrated that quinazoline hybrids can effectively suppress tumor growth in xenograft mouse models without causing significant toxicity. tandfonline.comnih.gov

Role as Key Intermediates for Approved Antineoplastic Drugs (e.g., Cabozantinib, Tivozanib)

A critical application of quinoline and quinazoline chemistry is in the synthesis of targeted anticancer drugs. While the this compound structure is a subject of research, it is the closely related analog, 4-chloro-6,7-dimethoxyquinazoline (or its quinoline equivalent), that serves as a crucial intermediate in the production of the approved drugs Cabozantinib and Tivozanib. google.comgoogle.com

Cabozantinib , an inhibitor of multiple receptor tyrosine kinases including MET and VEGFR2, is synthesized using intermediates derived from the 6,7-dimethoxyquinoline core. chemicalbook.comganeshremedies.com Synthetic routes for Cabozantinib often involve the preparation of a 4-(6,7-dimethoxyquinolin-4-yloxy)aniline intermediate, which is then condensed with other reagents to form the final drug molecule. researchgate.net

Tivozanib is a potent and selective inhibitor of vascular endothelial growth factor (VEGF) receptors used to treat renal cell carcinoma. google.com Its synthesis also relies on a key 6,7-dimethoxyquinoline intermediate. researchgate.net The process typically involves preparing 4-chloro-6,7-dimethoxyquinoline, which then undergoes nucleophilic substitution and subsequent reactions to yield Tivozanib. google.comresearchgate.net The availability and synthesis of this specific intermediate are vital for the production of the final therapeutic agent. researchgate.netresearchgate.net

Antimicrobial and Antiviral Properties

The quinazoline nucleus is a well-established pharmacophore in the design of antimicrobial and antiviral agents. nih.gov The introduction of halogen atoms onto the quinazoline ring has been shown to be a viable strategy for enhancing these activities. nih.gov

Derivatives of quinazoline have demonstrated a broad spectrum of antimicrobial activities, including antibacterial and antifungal effects. nih.gov Structure-activity relationship (SAR) studies have revealed that the presence of halogen atoms at various positions on the quinazoline core can significantly influence their potency. nih.gov Specifically, substitutions at the 6 and 8 positions with halogens have been correlated with improved antimicrobial efficacy. nih.gov While specific studies on this compound derivatives are not extensively detailed in the available research, the known impact of fluorine and chlorine on the lipophilicity and electronic nature of molecules suggests that these compounds could possess significant antimicrobial potential. nih.gov For instance, fluorinated chalcones, which share a similar structural feature of a halogenated aromatic ring, have been reported to exhibit remarkable antibacterial and antifungal properties. nih.gov

In the realm of antiviral research, quinazoline derivatives have also shown promise. nih.gov For example, a series of novel 4-thioquinazoline derivatives incorporating a chalcone moiety were synthesized and evaluated for their antiviral activity against the Tobacco Mosaic Virus (TMV). nih.gov The results from this research indicated that these compounds could effectively control TMV, with some derivatives showing better protection activities than the commercial agricultural antiviral agent, Ribavirin. nih.gov Although this study did not specifically involve this compound, it highlights the potential of the substituted quinazoline scaffold in the development of new antiviral agents. nih.gov The electron-withdrawing nature of the difluoro substitution at the 6 and 7 positions, combined with the reactive chloro group at the 4-position, provides a template for the synthesis of novel derivatives with potential antiviral applications.

| Compound | Curative Activity at 500 µg/mL (%) | Protective Activity at 500 µg/mL (%) | Inactivation Activity at 500 µg/mL (%) |

|---|---|---|---|

| M1 | 52.5 ± 5.2 | - | - |

| M2 | 47.7 ± 4.3 | 55.1 ± 3.8 | - |

| M6 | 48.3 ± 3.3 | 58.2 ± 4.1 | - |

| Ribavirin (Control) | 45.6 ± 2.5 | 43.7 ± 3.1 | - |

Receptor Modulation

The versatility of the quinazoline scaffold extends to its ability to interact with various receptors, leading to the modulation of their activity. This has made quinazoline derivatives attractive candidates for the treatment of a range of diseases, including those affecting the central nervous system.

The muscarinic acetylcholine M4 receptor (mAChR M4) is a G protein-coupled receptor that has emerged as a promising target for the treatment of neuropsychiatric disorders such as schizophrenia. nih.gov Positive allosteric modulators (PAMs) of the M4 receptor are of particular interest as they can enhance the effect of the endogenous ligand, acetylcholine, offering a more nuanced therapeutic approach compared to direct agonists. nih.gov

Research in this area has led to the discovery of highly selective M4 PAMs. nih.govnih.gov While many of these discoveries have centered on scaffolds like thieno[2,3-b]pyridines, the principles of their design and their structure-activity relationships can inform the exploration of other heterocyclic systems, including quinazolines. nih.govnih.gov Patents have been filed for a variety of compounds acting as M4 PAMs, indicating a dynamic field of research. bioworld.comwipo.int Although direct evidence linking this compound derivatives to M4 PAM activity is not prominent in the current literature, the structural features of this scaffold make it a plausible candidate for investigation in this context. The development of novel M4 PAMs often involves the exploration of diverse chemical spaces to identify new core structures with improved pharmacological profiles. nih.gov

The P2X7 receptor is an ATP-gated ion channel that plays a crucial role in inflammation and has been implicated in a variety of inflammatory and neurological disorders. nih.govfrontiersin.org As such, P2X7 receptor antagonists are being actively pursued as potential therapeutic agents. nih.gov The research landscape for P2X7 antagonists is broad, with numerous patents disclosing a variety of chemical scaffolds. nih.gov

Recent drug discovery efforts have identified potent and selective P2X7 antagonists, with some candidates advancing to clinical development. frontiersin.orgnih.gov These efforts have explored a range of heterocyclic structures. While the existing body of research does not specifically highlight this compound derivatives as P2X7 receptor antagonists, the general applicability of substituted heterocyclic systems in this area suggests that they could be worthy of investigation. The synthesis and pharmacological evaluation of new series of potential P2X7 antagonists are ongoing, with a focus on optimizing potency and pharmacokinetic properties. nih.govresearchgate.net

Structure-Activity Relationship (SAR) Studies

The biological activity of quinazoline derivatives is intricately linked to the nature and position of substituents on the core structure. SAR studies are therefore crucial for the rational design of more potent and selective compounds.

Halogen atoms, particularly fluorine and chlorine, play a significant role in modulating the physicochemical properties and biological activity of drug molecules. mdpi.com The presence of the difluoro substitution at the 6 and 7-positions of the quinazoline ring in this compound is expected to have a profound impact on its pharmacological profile. Fluorine substitution can enhance metabolic stability, improve binding affinity, and alter the electronic properties of the molecule.

Computational studies on 4-anilinoquinazoline derivatives have shown that halogen substitution can lead to noticeable alterations in electronic properties, such as the dipole moment, which can impact interactions at the target binding site. mdpi.com Furthermore, SAR studies on quinazolinone derivatives have indicated that the presence of a halogen atom at the 6 and 8-positions can enhance antimicrobial activities. nih.gov This suggests that the difluoro pattern at positions 6 and 7 could be a key determinant of the biological activity of this class of quinazolines.

| Position of Halogen | Observed Effect on Biological Activity | Reference Class of Compounds |

|---|---|---|

| C6, C8 | Improved antimicrobial activity | Quinazolinones |

| C3' of 4-anilino moiety | Alteration of electronic properties, impacting target binding | 4-Anilinoquinazolines |

The 4-position of the quinazoline ring is a critical site for modification, and substitutions at this position have a significant impact on target binding and biological activity. mdpi.com The chlorine atom in this compound serves as a versatile handle for introducing a wide variety of substituents through nucleophilic substitution reactions.

In the context of epidermal growth factor receptor (EGFR) inhibitors, a major class of anticancer agents, the 4-position is typically occupied by a substituted aniline moiety. mdpi.com SAR studies have extensively explored the impact of different anilino substituents on EGFR kinase inhibition, revealing that the nature of these substituents is a key determinant of potency and selectivity. mdpi.com For instance, the presence of a phenyl ring attached via an NH linkage at the C4 position has been identified as an important factor for drug efficacy. mdpi.com The substitution pattern on this aniline ring further modulates the inhibitory activity. mdpi.com While much of the SAR in this area is focused on EGFR inhibitors, the principles can be extrapolated to other targets. The ability to easily diversify the 4-position makes this compound an attractive starting point for the development of targeted therapies.

Information Regarding this compound Remains Limited in Publicly Available Research

Extensive research into the biological activities and pharmacological applications of this compound derivatives has yielded limited publicly available data. Searches for specific details regarding the role of the C6 and C7 difluoro substitution pattern on the pharmacological profile, as well as in-depth investigations into its mechanism of action, did not provide sufficient information to construct a detailed scientific article based on the requested outline.

The current body of scientific literature accessible through broad searches focuses heavily on quinazoline derivatives with different substitution patterns, most notably the 6,7-dimethoxy analogue. This compound, 4-Chloro-6,7-dimethoxyquinazoline, is a well-documented precursor in the synthesis of several key pharmaceuticals, particularly in the field of oncology. Consequently, a significant amount of research, including molecular docking studies and biochemical assays, is available for the dimethoxy variant and its derivatives.

In contrast, specific data on the biological impact of the 6,7-difluoro substitution is not readily found. While fluorine substitutions are a common strategy in medicinal chemistry to modulate a compound's metabolic stability, binding affinity, and other pharmacokinetic properties, detailed studies elucidating these effects for this compound are not present in the retrieved search results. Similarly, there is a lack of specific molecular docking studies, biochemical assays, or discussions on allosteric modulation that are centered on this particular difluoro compound.

Therefore, a comprehensive analysis of the pharmacological profile, mechanism of action, binding affinity, target interaction, and potential for allosteric modulation specifically for this compound and its derivatives cannot be adequately provided at this time based on the available information. Further primary research would be required to generate the specific data needed to address the outlined topics in a scientifically rigorous manner.

Advanced Characterization and Computational Chemistry for 4 Chloro 6,7 Difluoroquinazoline

Spectroscopic Analysis in Research

Spectroscopy is fundamental to the structural elucidation of novel compounds. Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy provide complementary information regarding the molecular framework, mass, and functional groups present in the molecule.

NMR spectroscopy is the most powerful tool for determining the detailed structure of organic molecules in solution. For 4-Chloro-6,7-difluoroquinazoline, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments would provide an unambiguous assignment of its atomic connectivity.

¹H-NMR: The proton NMR spectrum is expected to show three distinct signals in the aromatic region, corresponding to the protons at positions 2, 5, and 8. The proton at C-2 would likely appear as a singlet. The protons at C-5 and C-8 would appear as singlets or very finely split doublets due to long-range coupling with the fluorine atoms. The electronegativity of the adjacent halogen atoms would influence their chemical shifts, pushing them downfield.

¹³C-NMR: The ¹³C-NMR spectrum should display eight signals for the eight carbon atoms in the molecule, as they are all in unique chemical environments. The carbons bonded to fluorine (C-6 and C-7) would exhibit large one-bond C-F coupling constants (¹JCF). Other carbons in the benzene (B151609) ring portion of the molecule (C-4a, C-5, C-8, C-8a) would show smaller two- or three-bond couplings (²JCF, ³JCF), which are invaluable for definitive signal assignment. worktribe.com

¹⁹F-NMR: As a fluorinated compound, ¹⁹F-NMR spectroscopy is particularly informative. diva-portal.org It is expected to show two distinct signals for the fluorine atoms at C-6 and C-7. These signals would likely appear as doublets due to coupling to each other and may exhibit further smaller couplings to the aromatic protons on the ring. nih.govresearchgate.net The chemical shifts in ¹⁹F NMR are highly sensitive to the electronic environment, making this technique excellent for confirming the substitution pattern. rsc.org

Table 1: Predicted NMR Spectroscopic Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constants (J, Hz) | Assignment |

|---|---|---|---|---|

| ¹H | ~8.9 | s | - | H-2 |

| ¹H | ~8.0 | d | JHF ≈ 1-3 Hz | H-5 |

| ¹H | ~7.7 | d | JHF ≈ 1-3 Hz | H-8 |

| ¹³C | ~155 | d | JCF | C-2 |

| ¹³C | ~152 | s | - | C-4 |

| ¹³C | ~150 | dd | ¹JCF ≈ 250 Hz, ²JCF ≈ 15 Hz | C-6 / C-7 |

| ¹³C | ~148 | dd | ¹JCF ≈ 250 Hz, ²JCF ≈ 15 Hz | C-7 / C-6 |

| ¹³C | ~145 | m | C-8a | |

| ¹³C | ~120 | m | C-4a | |

| ¹³C | ~115 | d | JCF | C-5 |

| ¹³C | ~110 | d | JCF | C-8 |

| ¹⁹F | -130 to -150 | d | JFF | F-6 / F-7 |

| ¹⁹F | -130 to -150 | d | JFF | F-7 / F-6 |

Note: These are predicted values based on general principles and data from analogous structures. Actual experimental values may vary.

Mass spectrometry is used to determine the molecular weight and can provide structural information through analysis of fragmentation patterns.

For this compound (C₈H₃ClF₂N₂), the exact monoisotopic mass is 199.99529 Da. uni.lu High-resolution mass spectrometry (HRMS) would be able to confirm this elemental composition with high accuracy. The mass spectrum would exhibit a characteristic isotopic pattern for the molecular ion ([M]⁺) due to the presence of one chlorine atom, with two peaks at an m/z corresponding to the ³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio of intensity. uni.lu

Electron ionization (EI) would likely induce fragmentation. Plausible fragmentation pathways for this heterocyclic system could include the initial loss of a chlorine radical (M-35) or the elimination of a neutral molecule of hydrogen cyanide (HCN, M-27) from the pyrimidine (B1678525) ring. miamioh.edu A retro-Diels-Alder (RDA) reaction, common in heterocyclic systems, could also occur, leading to the cleavage of the quinazoline (B50416) ring.

Table 2: Predicted Mass Spectrometry Data for this compound

| Adduct/Fragment | Formula | Predicted m/z | Notes |

|---|---|---|---|

| [M]⁺ | [C₈H₃³⁵ClF₂N₂]⁺ | 199.995 | Molecular ion |

| [M+2]⁺ | [C₈H₃³⁷ClF₂N₂]⁺ | 201.992 | Chlorine isotope peak (~33% of [M]⁺) |

| [M+H]⁺ | [C₈H₄ClF₂N₂]⁺ | 201.003 | Protonated molecule (common in ESI) uni.lu |

| [M-Cl]⁺ | [C₈H₃F₂N₂]⁺ | 165.026 | Loss of chlorine radical |

| [M-HCN]⁺ | [C₇H₂ClF₂N]⁺ | 172.989 | Loss of hydrogen cyanide |

Note: m/z values are for the most abundant isotope and based on predicted fragmentation patterns.

Infrared (IR) spectroscopy is a rapid method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. nist.gov The IR spectrum of this compound would be dominated by absorptions corresponding to its aromatic and heteroaromatic nature, as well as its carbon-halogen bonds.

Key expected absorptions include C-H stretching from the aromatic ring, C=C and C=N stretching vibrations within the quinazoline ring system, and strong absorptions corresponding to the C-F and C-Cl bonds. A computational study on the related 4-Chloro-6,7-dimethoxyquinazoline has shown characteristic bands for the quinazoline ring between 1600 and 1400 cm⁻¹. niscpr.res.in A similar pattern would be expected for the difluoro analogue, with additional strong C-F stretching bands.

Table 3: Predicted Infrared (IR) Absorption Bands for this compound

| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3100 - 3000 | C-H Stretch | Aromatic C-H |

| 1620 - 1580 | C=N Stretch | Imine (in ring) |

| 1580 - 1450 | C=C Stretch | Aromatic Ring |

| 1300 - 1100 | C-F Stretch | Aryl-Fluoride |

| 850 - 750 | C-Cl Stretch | Aryl-Chloride |

| 900 - 690 | C-H Bend (out-of-plane) | Aromatic C-H |

Note: These are predicted frequency ranges based on standard IR correlation tables and data from similar compounds. mdpi.com

X-ray Crystallography for Molecular and Crystal Structure Elucidation

X-ray crystallography provides the most definitive structural information by mapping the electron density of a compound in its crystalline state, revealing precise bond lengths, bond angles, and three-dimensional packing.

Although a crystal structure for this compound has not been reported in the Cambridge Structural Database, single-crystal X-ray diffraction would be the ultimate technique for its solid-state characterization. By growing suitable single crystals, this method would confirm the planarity of the fused quinazoline ring system and provide precise measurements of all bond lengths and angles. This data is invaluable for understanding the electronic effects of the chloro and difluoro substituents on the molecular geometry. For instance, a study on the analogue 4-Chloro-6,7-dimethoxyquinoline confirmed the near-perfect planarity of its quinazoline ring system. researchgate.net

The crystal structure would also reveal the network of non-covalent interactions that dictate the molecular packing in the solid state. Based on the structure of this compound and data from its analogues, several key interactions can be predicted.

Intramolecular Interactions: A significant intramolecular interaction is expected to be a C-H···Cl hydrogen bond between the chlorine atom at position C-4 and the nearby hydrogen atom at C-5. This type of interaction forms a five-membered ring motif, denoted as S(5), which contributes to the conformational rigidity of the molecule. Such an interaction has been experimentally confirmed in the crystal structure of 4-Chloro-6,7-dimethoxyquinoline. researchgate.net

Intermolecular Interactions: The packing of molecules in the crystal lattice would likely be governed by a combination of weak intermolecular forces. These could include π-π stacking interactions between the electron-deficient quinazoline rings of adjacent molecules. Additionally, weak C-H···F and C-H···N hydrogen bonds are plausible, further stabilizing the crystal structure. The analysis of these interactions is crucial for understanding the solid-state properties of the material.

Table 4: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 4-Chloro-6,7-dimethoxyquinazoline |

| 4,7-dichloro-6-nitroquinazoline |

Advanced C

Applications Beyond Direct Pharmacological Research

Material Science Applications

The quinazoline (B50416) scaffold, particularly when functionalized with electron-withdrawing groups like fluorine, can exhibit interesting photophysical properties. While research specifically detailing the material science applications of 4-Chloro-6,7-difluoroquinazoline is still emerging, the broader class of quinazoline and quinoline derivatives has shown promise in several areas.

Quinoline-based compounds, which share a similar bicyclic heteroaromatic structure with quinazolines, have been investigated for their applications in organic light-emitting diodes (OLEDs). These materials often possess high thermal and chemical stability, along with electron-transporting capabilities, which are crucial for the performance of optoelectronic devices. The electron-withdrawing nature of the quinoline and quinazoline cores plays a significant role in their electron transport properties. While direct studies on this compound in OLEDs are not widely reported, the fundamental properties of the quinazoline scaffold suggest its potential as a component in the design of new luminescent materials.

The development of fluorescent probes is a significant area of research, and quinazoline derivatives have been successfully employed in this capacity. These probes can be designed to exhibit fluorescence upon binding to specific biological targets, such as proteins or nucleic acids. For instance, the 4-phenylquinazoline-2-carboxamide scaffold has been utilized to develop high-affinity fluorescent probes for the translocator protein (TSPO), enabling the imaging of this target at the mitochondrial level in cells. unipi.it

Furthermore, studies on fluorinated dihydroquinazoline derivatives have demonstrated their interaction with human serum albumin (HSA), a key transport protein in the bloodstream. These interactions can be monitored using fluorescence spectroscopy, indicating the potential of such compounds as probes to study protein binding and conformation. nih.gov The fluorescence quenching observed in these studies is a key principle behind the design of "turn-off" fluorescent probes.

| Application Area | Relevant Research Findings |

| Luminescent Materials | Quinoline-based compounds show promise in OLEDs due to their stability and electron-transporting properties. mdpi.com |

| Fluorescent Probes | Quinazoline scaffolds can be functionalized to create fluorescent probes for specific biological targets like the translocator protein (TSPO). unipi.it |

| Biological Imaging | Fluorinated quinazoline derivatives can interact with proteins like human serum albumin (HSA), and these interactions can be studied via fluorescence, suggesting their potential as biological imaging reagents. nih.gov |

Use as a Chemical Research Tool for Drug Interaction and Mechanism Studies

Beyond its role as a synthetic intermediate, this compound and its analogs can be valuable tools for studying drug-protein interactions. The interaction of quinazoline and quinoline derivatives with proteins like serum albumin has been investigated using spectroscopic techniques. nih.govrsc.org Such studies provide insights into how these molecules bind to transport proteins, which is a critical aspect of a drug's pharmacokinetic profile.

Computational techniques, such as molecular docking and molecular dynamics simulations, have been used to study the binding orientation and affinity of related compounds like 4-Chloro-6,7-dimethoxyquinazoline with biological targets. These in silico methods, complemented by experimental data, can elucidate the mechanism of action of drugs and guide the design of new therapeutic agents.

Role as a Versatile Building Block in Organic Synthesis

The primary and most established application of this compound outside of its final drug form is its role as a versatile building block in organic synthesis. The chlorine atom at the 4-position is a key reactive site, susceptible to nucleophilic substitution. This allows for the facile introduction of various functionalities, particularly anilino groups, to construct the core of many kinase inhibitors. guidechem.com

The synthesis of numerous potent anticancer agents, including those targeting the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR), relies on intermediates like this compound. For example, the related compound 4,7-dichloro-6-nitroquinazoline is a crucial intermediate in the synthesis of afatinib, a tyrosine kinase inhibitor. researchgate.net Similarly, 4-Chloro-6,7-dimethoxyquinazoline is a key intermediate for gefitinib (B1684475), and the analogous 4-chloro-6,7-dimethoxyquinoline is used in the synthesis of tivozanib and cabozantinib. guidechem.comgoogle.com

The reactivity of the 4-chloro group enables chemists to generate large libraries of compounds for drug discovery through combinatorial chemistry approaches. nih.gov By varying the nucleophile that displaces the chloride, a diverse range of derivatives can be synthesized and screened for biological activity. This versatility solidifies the importance of this compound and its analogs as foundational scaffolds in medicinal chemistry.

Future Research Directions and Translational Perspectives

Development of More Sustainable and Efficient Synthetic Methodologies

The traditional synthesis of quinazoline (B50416) derivatives often involves multi-step processes that may utilize harsh reagents and organic solvents. Future research is increasingly focused on developing "green" and more efficient synthetic routes. Methodologies such as microwave-assisted synthesis, the use of deep eutectic solvents, and catalyst-free reactions are being explored to reduce environmental impact and improve yields. tandfonline.comnih.govresearchgate.net For instance, one-pot, multi-component reactions that combine simple starting materials under metal-free conditions present a promising avenue for the streamlined and sustainable production of the quinazoline core. nih.govrsc.org Another approach involves using water as a solvent, which is an economical and environmentally benign alternative to volatile organic compounds. nih.gov The development of flow chemistry processes could also offer a more controlled, scalable, and efficient synthesis of 4-Chloro-6,7-difluoroquinazoline, minimizing waste and enhancing process safety.

| Synthesis Approach | Potential Advantages |

| Microwave-Assisted Synthesis | Rapid reaction times, higher yields, cleaner reactions. nih.gov |

| Deep Eutectic Solvents | Use of biodegradable, low-toxicity solvents. tandfonline.comresearchgate.net |

| Multi-Component Reactions | Increased atom economy, reduced number of synthetic steps. rsc.org |

| Aqueous Synthesis | Environmentally friendly, cost-effective, improved safety. nih.gov |

Exploration of Novel Biological Targets and Therapeutic Areas

While quinazoline derivatives are well-established as inhibitors of tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR) in cancer therapy, the unique electronic properties conferred by the difluoro-substitution on the this compound backbone open up possibilities for targeting novel biological entities. nih.govbiomedres.us Future research will likely extend beyond oncology to explore other therapeutic areas.

New potential targets for quinazoline derivatives include:

β-glucocerebrosidase (GCase): Modulation of this enzyme is a therapeutic strategy for Gaucher's disease and has been linked to Parkinson's disease. nih.gov The development of potent and selective GCase modulators from the quinazoline scaffold is an active area of research. nih.gov

Thymidylate Synthase (TS): As a crucial enzyme in DNA synthesis, TS is a validated target for antifolate cancer drugs. Novel non-polyglutamatable quinazoline inhibitors of TS are being designed to improve efficacy. acs.orgnih.gov

Microbial Enzymes: The quinazoline scaffold has shown potential in the development of new antimicrobial agents, targeting essential bacterial enzymes. nih.govacs.org This is particularly critical in the era of rising antibiotic resistance.

Inflammatory Pathway Proteins: Given their demonstrated anti-inflammatory properties, quinazoline derivatives could be developed to target kinases and other proteins involved in inflammatory and autoimmune diseases. nih.govmdpi.com

The fluorine atoms at the 6 and 7 positions can significantly alter the compound's lipophilicity, metabolic stability, and binding interactions, potentially enabling the design of highly selective inhibitors for these novel targets.

Design and Synthesis of Next-Generation this compound Derivatives with Enhanced Specificity and Potency

The chlorine atom at the C4 position of this compound is a versatile chemical handle, allowing for the synthesis of a vast library of derivatives through N-arylation reactions. nih.gov The primary goal of future research in this area is to design next-generation compounds with superior potency against their intended targets and enhanced selectivity to minimize off-target effects.

Structure-activity relationship (SAR) studies are fundamental to this effort. mdpi.comresearchgate.net By systematically modifying the substituent introduced at the C4 position, medicinal chemists can fine-tune the compound's properties. For example, introducing specific aniline derivatives can lead to potent inhibition of various kinases. nih.govmdpi.com Computational methods, such as molecular docking and dynamics simulations, will play a crucial role in the rational design of these new derivatives, predicting their binding affinity and interaction modes within the target's active site. ijpcat.com This in silico approach accelerates the design-synthesis-test cycle and helps prioritize the most promising candidates for synthesis, saving time and resources. nih.gov

Integration with Advanced Drug Delivery Systems

Many potent kinase inhibitors derived from the quinazoline scaffold suffer from poor water solubility and limited bioavailability, which can hamper their clinical utility. mdpi.comacs.org A significant future direction is the integration of these potent molecules with advanced drug delivery systems to overcome these pharmacokinetic challenges. Nanotechnology offers a particularly promising platform for this purpose. mdpi.comsemanticscholar.org

Various nanocarriers are being investigated for the delivery of tyrosine kinase inhibitors:

Liposomes: These lipid-based vesicles can encapsulate both hydrophobic and hydrophilic drugs, improving their solubility and circulation time. mdpi.com

Polymeric Nanoparticles: Biodegradable polymers can be used to create nanospheres or nanocapsules that provide controlled and sustained release of the encapsulated drug. mdpi.com

Inorganic Nanoparticles: Materials like mesoporous silica nanoparticles offer a high surface area for drug loading and can be functionalized for targeted delivery and stimulus-responsive release (e.g., in the acidic tumor microenvironment). acs.org

By encapsulating derivatives of this compound within these nanosystems, researchers aim to enhance drug accumulation at the target site, improve therapeutic efficacy, and reduce systemic toxicity. mdpi.comnih.gov

Potential for Addressing Drug Resistance Mechanisms in Existing Therapies

A major challenge in cancer therapy is the development of drug resistance. nih.govhumanjournals.com For instance, patients treated with first-generation EGFR inhibitors often develop resistance due to mutations in the EGFR kinase domain. mdpi.com Quinazoline-based compounds are at the forefront of efforts to overcome this challenge.

Future research will focus on designing this compound derivatives that can effectively inhibit these mutated, resistant forms of target proteins. mdpi.com Another strategy involves developing compounds that can counteract other resistance mechanisms, such as the overexpression of drug efflux pumps like P-glycoprotein. mdpi.com The creation of hybrid molecules, where the quinazoline scaffold is combined with another pharmacophore, could result in agents with dual mechanisms of action, making it more difficult for cancer cells to develop resistance. rsc.org

| Resistance Mechanism | Potential Quinazoline-Based Solution |

| Target Protein Mutation (e.g., EGFR T790M) | Design of derivatives that bind effectively to the mutated active site. mdpi.com |

| Increased Target Expression | Development of highly potent inhibitors to overcome higher enzyme levels. nih.gov |

| Drug Efflux Pumps (e.g., P-glycoprotein) | Synthesis of derivatives that are not substrates of efflux pumps or that inhibit pump function. mdpi.com |

| Impaired Drug Transport into Cells | Modification of derivatives to utilize different cellular uptake mechanisms. nih.gov |

Collaborative Opportunities in Interdisciplinary Research

The journey of a chemical compound from a laboratory scaffold to a clinical therapeutic is inherently complex and requires a multidisciplinary approach. rroij.comsydney.edu.au The future development of this compound and its derivatives will be significantly accelerated through strategic collaborations.

Key collaborative efforts will include:

Medicinal and Computational Chemists: For the rational design and synthesis of novel, highly targeted derivatives. biosolveit.de

Structural Biologists: To elucidate the crystal structures of derivatives bound to their target proteins, providing crucial insights for further optimization.

Pharmacologists and Cell Biologists: To conduct comprehensive in vitro and in vivo testing to evaluate the efficacy and mechanism of action of new compounds. acs.org

Material Scientists and Pharmaceutical Scientists: For the development and integration of advanced drug delivery systems. nih.gov

Academia-Industry Partnerships: To bridge the gap between early-stage discovery and clinical development, facilitating the translation of promising research into viable therapies. acs.orgnih.govprnewswire.com

Such interdisciplinary collaborations are essential to navigate the complexities of modern drug discovery and to fully realize the therapeutic potential of the this compound scaffold. nih.govresearchgate.net

Q & A

Q. What are the standard synthetic routes for preparing 4-Chloro-6,7-difluoroquinazoline?